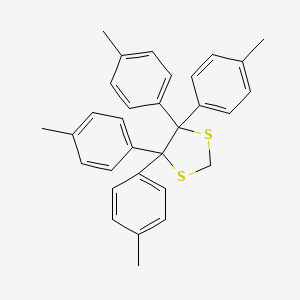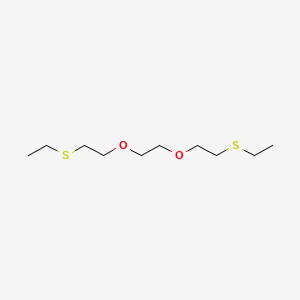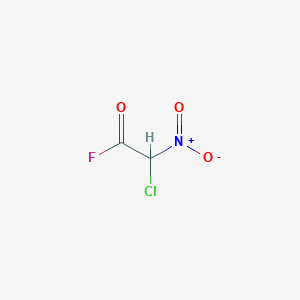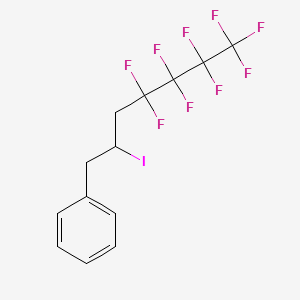![molecular formula C10H21ClOSi B14296693 Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane CAS No. 113948-79-1](/img/structure/B14296693.png)
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorobutene moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-chlorobut-2-en-1-ol. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction proceeds with high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorobutene moiety to butane derivatives.
Substitution: The chlorine atom in the chlorobutene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The chlorobutene moiety can undergo various transformations, making the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
Tert-butyl(4-bromobutoxy)dimethylsilane: Contains a bromine atom instead of chlorine.
Tert-butyl(4-fluorobutoxy)dimethylsilane: Features a fluorine atom in place of chlorine.
Uniqueness
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the chlorobutene moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
113948-79-1 |
|---|---|
Fórmula molecular |
C10H21ClOSi |
Peso molecular |
220.81 g/mol |
Nombre IUPAC |
tert-butyl-(4-chlorobut-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,8-9H2,1-5H3 |
Clave InChI |
GVMKGJGEWZQVTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


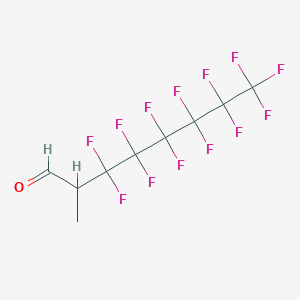
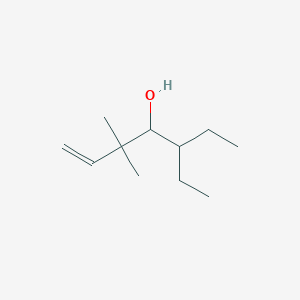
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
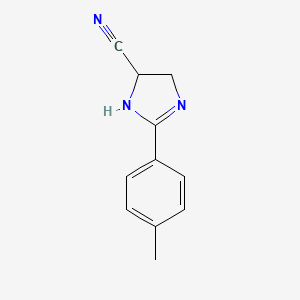
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
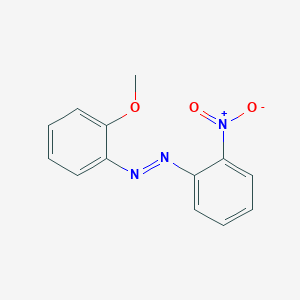
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
